molecular formula C13H19NO3 B15339875 (R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline

(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline

Katalognummer: B15339875
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: ITMPOKGBBJRGFF-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is an organic compound that features a complex molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline typically involves multiple steps One common method starts with the preparation of the 2,2-dimethyl-1,3-dioxolane moiety, which is then coupled with a methoxy group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical assays.

Medicine

In medicinal chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-ethylaniline
  • ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-propylaniline
  • ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-butylaniline

Uniqueness

What sets ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline apart from similar compounds is its specific stereochemistry and the presence of the methoxy group

Eigenschaften

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-4-methylaniline

InChI

InChI=1S/C13H19NO3/c1-9-4-5-10(14)6-12(9)15-7-11-8-16-13(2,3)17-11/h4-6,11H,7-8,14H2,1-3H3/t11-/m1/s1

InChI-Schlüssel

ITMPOKGBBJRGFF-LLVKDONJSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)N)OC[C@@H]2COC(O2)(C)C

Kanonische SMILES

CC1=C(C=C(C=C1)N)OCC2COC(O2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.